Product packaging for Menaquinone 4-d7(Cat. No.:)

Menaquinone 4-d7

Cat. No.: B10788540
M. Wt: 451.7 g/mol
InChI Key: DKHGMERMDICWDU-CKBRGKTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Serum and Tissue Quantitation

  • Compensates for matrix effects in biological samples
  • Enables simultaneous detection of MK-4 and MK-7 with <5% inter-assay variability
  • Validated in human serum studies quantifying sub-nanogram levels

Metabolic Tracing

  • Tracks MK-4 biosynthesis from phylloquinone (Vitamin K1) in osteoblasts
  • Differentiates dietary vs. endogenously synthesized MK-4 pools

Pharmacokinetic Modeling

  • Calculates oral bioavailability of MK-4 supplements
  • Reveals tissue-specific accumulation patterns in liver and bone

Table 2: Analytical Performance Metrics Using MK-4-d7

Parameter Value Method
Lower Limit of Quantitation 0.1 ng/mL LC-MS/MS
Linearity Range 0.1–50 ng/mL LC-MS/MS
Recovery Rate 92–105% SPE Extraction
Intra-Day Precision 2.3–10.4% CV QC Samples

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H40O2 B10788540 Menaquinone 4-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-CKBRGKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis

The chemical synthesis of MK-4-d7 typically begins with the construction of the naphthoquinone core, followed by deuterium incorporation into the side chain. A common approach involves radical alkylation using benzoyl peroxide as an initiator. For example, menadione (vitamin K3) is coupled with deuterated isoprenyl side chains through a radical-mediated process. In one protocol, menadione (6 ) reacts with deuterium-labeled alkyl iodides (e.g., 1-iodo-3,7-dimethyloctane-d7) under controlled conditions to yield MK-4-d7. This method achieves regioselectivity at the C3 position of the naphthoquinone ring, critical for biological activity.

Key Steps:

  • Deuterated Side Chain Preparation : Alkyl iodides are synthesized from deuterated precursors, such as β-citronellol-d7, via mesylation and iodide substitution.

  • Radical Coupling : Menadione and the deuterated alkyl iodide undergo radical-initiated coupling in the presence of benzoyl peroxide, yielding MK-4-d7 with an average yield of 15–20%.

  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) isolate MK-4-d7 from unreacted precursors and byproducts.

Challenges in Deuterium Incorporation

Deuterium labeling introduces steric and electronic effects that may alter reaction kinetics. Studies show that slow addition of menadione during radical coupling minimizes competing Friedel-Crafts alkylation at the C2 position, improving regioselectivity. Additionally, the use of deuterated solvents (e.g., DMSO-d6) prevents isotopic dilution during synthesis.

Biosynthetic Conversion from Phylloquinone

In Vivo Conversion Pathway

MK-4-d7 can be biosynthesized from deuterium-labeled phylloquinone (PK-d7) via side chain removal and re-addition. In Fischer 344 rats fed a PK-d7-deficient diet, PK-d7 is cleaved into deuterated menadione (MD-d7), which is subsequently geranylgeranylated to form MK-4-d7. This pathway occurs primarily in the liver and kidneys, as demonstrated by isotopic tracing.

Critical Findings:

  • Tissue-Specific Conversion : Over 80% of MK-4-d7 in bone and brain originates from dietary PK-d7, underscoring the role of enterocytes in side chain processing.

  • Enzymatic Involvement : Vitamin K epoxide reductase (VKOR) and UBIAD1 (ubiquinone biosynthesis protein) mediate the conversion, though the exact mechanism remains under investigation.

Cell Culture Models

Human colon cancer (Caco-2) and kidney (HEK293) cell lines convert PK-d7 to MK-4-d7 at rates of 12–18 pmol/mg protein over 24 hours. This system enables controlled studies of deuterium retention during biosynthesis.

Analytical Validation of Synthesis

Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)

Post-synthesis validation requires sensitive quantification of MK-4-d7 and its precursors. A validated LC–MS/MS method employs deuterated internal standards (e.g., d7-MK-4) to correct for matrix effects.

Sample Preparation Protocol:

StepDescription
1. ExtractionSerum samples spiked with d7-MK-4 are denatured with ethanol and extracted using n-hexane.
2. Solid-Phase Extraction (SPE)Silica cartridges purify MK-4-d7 via elution with diethyl ether:n-hexane (3:97).
3. ReconstitutionResidue dissolved in isopropanol for LC–MS/MS analysis.

Chromatographic Conditions:

  • Column : SB-C8 (1.8 µm, 2.1 × 100 mm)

  • Mobile Phase : Methanol:water (85:15) with 2 mM ammonium fluoride

  • Detection : Multiple reaction monitoring (MRM) at m/z 523.4 → 187.1 for MK-4-d7.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

MethodYield (%)Key AdvantageLimitation
Radical Alkylation15–20High regioselectivityLow yield due to competing reactions
Biosynthetic Conversion60–80 (in vivo)Physiological relevanceRequires isotopic labeling of precursors

Isotopic Purity

Deuterium incorporation exceeds 98% when using perdeuterated alkyl iodides, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Industrial and Research Applications

Metabolic Tracing

MK-4-d7 enables precise tracking of vitamin K distribution in tissues. In rats, 50% of orally administered MK-4-d7 accumulates in bone within 24 hours, highlighting its role in osteocalcin activation.

Pharmacokinetic Studies

Stable isotope labeling eliminates interference from endogenous vitamin K, allowing accurate measurement of absorption and clearance rates .

Chemical Reactions Analysis

Types of Reactions: Menaquinone 4-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1.1 Metabolic Studies
Menaquinone 4-d7 is primarily utilized in metabolic studies to trace vitamin K pathways in biological systems. The stable isotope labeling enables researchers to distinguish between the deuterated form and regular hydrogen forms using mass spectrometry. This allows for detailed investigations into the absorption, distribution, and metabolism of menaquinone within cells and organisms.

1.2 Internal Standard in Quantitative Assays
Due to its stability and distinct isotopic signature, this compound serves as an internal standard in quantitative assays for measuring vitamin K2 concentrations. By comparing the signals of this compound with those of other vitamin K forms, researchers can achieve more accurate and reliable results in various biological samples.

1.3 Role in Bone Health and Cardiovascular Function
Research indicates that this compound retains the biological activity of menaquinone-4, which is crucial for activating proteins involved in blood coagulation and bone mineralization. Studies have shown that it plays a significant role in synthesizing gamma-carboxyglutamic acid-containing proteins essential for physiological functions .

Comparative Analysis with Other Compounds

This compound shares similarities with other forms of vitamin K but has unique characteristics due to its deuterated nature. The following table summarizes its features compared to other vitamin K compounds:

Compound NameStructure CharacteristicsUnique Features
Menaquinone 4Naphthoquinone with a side chainNaturally occurring form; essential for health
PhylloquinoneStructurally similar but with a different side chainFound primarily in green leafy vegetables
Menaquinone 7Longer side chain than Menaquinone 4More potent effects on bone metabolism
MenadioneSynthetic form without side chainsUsed primarily as a precursor for vitamin K synthesis

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

  • Tracer Studies : A study demonstrated that administering this compound to rats allowed researchers to track its metabolic pathways effectively, providing insights into how dietary sources contribute to vitamin K status in tissues .
  • Bioavailability Research : Research comparing the bioavailability of menaquinone-4 and menaquinone-7 found that while both forms are beneficial, their absorption rates differ significantly. Menaquinone-7 was shown to be absorbed more effectively over time compared to menaquinone-4 .
  • Analytical Methods : A novel liquid chromatography method combined with mass spectrometry was developed for quantifying various forms of vitamin K, including this compound, demonstrating its utility as an internal standard .

Mechanism of Action

Menaquinone 4-d7, like other forms of Vitamin K2, acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in specific proteins to form gamma-carboxyglutamic acid (Gla) residues. These Gla-containing proteins are essential for blood coagulation, bone metabolism, and other physiological processes. The deuterated form, this compound, is primarily used for analytical purposes and does not differ significantly in its mechanism of action from non-deuterated menaquinone-4 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of MK-4-d7 with Related Compounds

Compound Molecular Formula CAS Number Key Features Primary Applications
MK-4-d7 C₃₁H₃₃D₇O₂ 1233937-25-1 Deuterated isotopologue; 7 deuterium atoms; 97% purity Analytical reference standard
MK-4 C₃₁H₄₀O₂ 863-61-6 Natural form; involved in calcium metabolism and bone health Dietary supplements; biomedical research
MK-7 C₄₆H₆₄O₂ 2124-57-4 Seven isoprenoid units; long half-life (~72 hours) Cardiovascular and bone health supplements
Phylloquinone (K1-d4) C₃₁H₃₂D₄O₂ 5172-18-9 Deuterated vitamin K1; four deuterium atoms Quantification of vitamin K1 in plasma
  • MK-4 vs. MK-4-d7: While MK-4 participates in physiological processes such as osteocalcin activation , MK-4-d7 is metabolically inert due to its isotopic labeling.
  • MK-4-d7 vs. MK-7 : MK-7 has superior bioavailability and a longer half-life compared to MK-4, making it more effective in systemic applications like reducing arterial stiffness . However, MK-7 supplements often exhibit variability in purity (2–19 undefined chromatographic peaks in commercial formulations) , whereas MK-4-d7 is produced under stringent conditions to ensure ≥97% purity for analytical accuracy .
  • MK-4-d7 vs. K1-d4: Both are deuterated standards, but K1-d4 is used for vitamin K1 (phylloquinone) quantification, which is critical in coagulation studies, whereas MK-4-d7 targets MK-4-specific pathways .

Stability and Purity

  • MK-4-d7: Exhibits high stability under standard storage conditions (−20°C).
  • MK-7 : Stability varies across formulations; degradation products and impurities (e.g., up to 19 undefined peaks in HPLC analysis) are common in commercial supplements, necessitating advanced purification methods .
  • Non-deuterated MK-4: Susceptible to oxidative degradation under light and heat, limiting its utility in long-term studies without stabilization .

Challenges and Limitations

  • MK-7 : Purity inconsistencies in supplements raise regulatory concerns; requires HPLC-UV/fluorescence detection for quality control .
  • Non-deuterated MK-4: Rapid clearance (half-life ~1–2 hours) limits its efficacy in systemic applications compared to MK-7 .

Biological Activity

Menaquinone 4-d7 (MK-4-d7) is a deuterated form of menaquinone-4 (MK-4), a member of the vitamin K family, known for its role in blood coagulation and bone health. This article explores the biological activity of MK-4-d7, focusing on its mechanisms, bioavailability, and potential therapeutic applications.

MK-4-d7 functions similarly to MK-4 by activating vitamin K-dependent proteins involved in calcium binding, which is crucial for various physiological processes, including blood clotting and bone mineralization. The activation occurs through the carboxylation of glutamic acid residues in these proteins, a process facilitated by vitamin K epoxide reductase (VKOR) .

Bioavailability Studies

Research indicates that the bioavailability of MK-4-d7 may differ from that of other menaquinones. A comparative study found that while menaquinone-7 (MK-7) significantly increased serum levels after supplementation, MK-4 did not show a similar increase in serum concentrations . This suggests that MK-4 might not be as readily absorbed or utilized by the body compared to its counterparts.

Table 1: Bioavailability Comparison of Menaquinones

MenaquinoneDosage (μg)Serum Level IncreaseTime to Peak (h)
MK-4420Not detectableN/A
MK-7420Significant6

Conversion and Metabolism

MK-4-d7 can be synthesized through metabolic conversion from phylloquinone (K1) and other precursors. In studies involving mice, administration of phylloquinone-d7 led to significant accumulation of MK-4-d7 in various tissues, particularly in bone . This conversion is facilitated by enzymes such as UBIAD1, which plays a critical role in the biosynthesis of MK-4-d7 .

Case Studies and Research Findings

Several studies have documented the effects of MK-4-d7 on health outcomes:

  • Bone Health : MK-4 has been associated with improved bone density and reduced fracture risk. A study indicated that supplementation with MK-4 led to increased osteocalcin carboxylation, which is vital for bone mineralization .
  • Cardiovascular Health : Research has suggested that vitamin K2 forms, including MK-4-d7, may help reduce arterial calcification by regulating matrix Gla-protein (MGP), although results have been inconsistent across different studies .
  • Neuroprotective Effects : Emerging evidence suggests that MK-4 may play a role in neural functions. It has been proposed as a transcriptional regulator affecting signaling pathways related to steroid and xenobiotic receptors .

Table 2: Summary of Health Outcomes Associated with MK-4-d7

Health OutcomeObserved EffectStudy Reference
Bone DensityIncreased osteocalcin levels
Cardiovascular HealthReduced arterial calcification
NeuroprotectionPotential transcriptional regulation

Q & A

Q. What are the methodological considerations for synthesizing and characterizing Menaquinone 4-d7 in experimental settings?

this compound, a deuterated isotopologue of vitamin K2 (MK-4), requires rigorous synthesis and characterization protocols. Synthesis should involve deuterium labeling at specific positions (e.g., side-chain methyl groups) to ensure isotopic purity, verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterization must include stability testing under varying storage conditions (e.g., light, temperature) to validate its use as a reference material . Experimental protocols should align with guidelines for reporting isotopic compounds, including purity thresholds (e.g., ≥97%) and batch-specific documentation .

Q. How can researchers optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting this compound in biological matrices?

LC-MS/MS methods must account for matrix effects (e.g., plasma, tissue homogenates) by using stable isotope-labeled internal standards (e.g., this compound itself) to correct for ion suppression/enhancement. Chromatographic separation should employ reverse-phase columns (C18) with mobile phases optimized for lipid solubility (e.g., methanol:water gradients). Quantitation requires calibration curves validated for linearity, sensitivity (limit of detection ≤1 ng/mL), and precision (CV <15%) .

Q. What experimental design principles are critical for pharmacokinetic (PK) studies involving this compound?

PK studies should use controlled dosing regimens (e.g., oral vs. intravenous administration) in model organisms, with sampling intervals tailored to the compound’s half-life. Variables include:

  • Independent variables : Dose, administration route, formulation (e.g., lipid-based carriers for enhanced bioavailability).
  • Dependent variables : Plasma concentration-time profiles, tissue distribution, and metabolite identification. Statistical power calculations must ensure adequate sample sizes (n ≥6) to detect significant differences, and raw data should be archived for reproducibility audits .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s role in bacterial biofilm modulation?

Discrepancies in biofilm studies (e.g., strain-specific responses) may arise from differences in bacterial culture conditions (e.g., media composition, oxygen levels) or this compound concentrations. Researchers should:

  • Replicate experiments across multiple strains (e.g., methicillin-sensitive vs. resistant S. aureus).
  • Use standardized biofilm assays (e.g., crystal violet staining on fibronectin-coated plates) with controls for population density effects.
  • Apply multivariate statistical analyses (e.g., ANOVA with post-hoc tests) to isolate confounding variables .

Q. What strategies mitigate isotopic interference when using this compound as a tracer in metabolic flux studies?

Deuterium-labeled tracers may exhibit kinetic isotope effects (KIE) that alter metabolic rates. To minimize bias:

  • Validate tracer incorporation via parallel experiments with unlabeled MK-4.
  • Use computational modeling (e.g., isotopomer spectral analysis) to adjust for KIE in flux calculations.
  • Cross-validate findings with complementary techniques (e.g., ¹³C-labeled analogs) .

Q. How should researchers address reproducibility challenges in long-term studies of this compound’s osteogenic effects?

Longitudinal studies require:

  • Predefined protocols for animal husbandry (e.g., diet, circadian rhythm control) to reduce variability.
  • Blinded analysis of bone mineralization metrics (e.g., micro-CT scans) with inter-rater reliability checks.
  • Transparent reporting of attrition rates and outlier exclusion criteria in supplementary materials .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to quantify EC₅₀ values. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals. Raw data must be shared in open-access repositories to facilitate meta-analyses .

Q. How can researchers ensure ethical and rigorous use of this compound in human cell line studies?

  • Obtain ethical clearance for sourcing cell lines (e.g., primary osteoblasts from donor tissue).
  • Include vehicle controls (e.g., ethanol/DMSO) to account for solvent toxicity.
  • Publish negative results to counter publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.